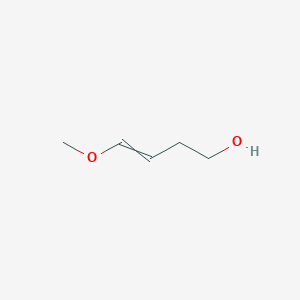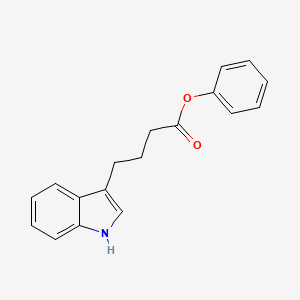![molecular formula C24H34O2 B14469369 [1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- CAS No. 72621-20-6](/img/structure/B14469369.png)
[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)-: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a hydroxyl group at the 4-position and a dodecyloxy group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- typically involves the reaction of 4-hydroxybiphenyl with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding biphenyl derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophilic bases like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl derivatives with reduced functional groups.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of liquid crystals and other advanced materials .
Biology: The compound has potential applications in biological research, particularly in the study of cell membranes and lipid interactions. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in membrane studies.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry: Industrially, the compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface properties makes it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Dodecyloxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Biphenyl: The parent compound without any substituents.
4’-Dodecyloxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure with a nitrile group instead of a hydroxyl group.
Uniqueness: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
72621-20-6 |
|---|---|
Molekularformel |
C24H34O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
4-(4-dodecoxyphenyl)phenol |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19,25H,2-11,20H2,1H3 |
InChI-Schlüssel |
LXYUOKHJMJQXCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


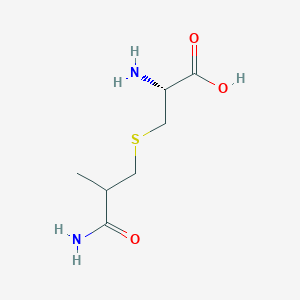

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
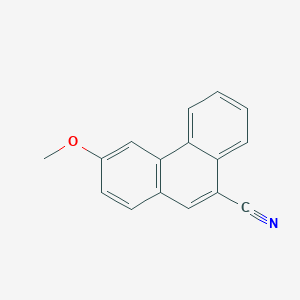
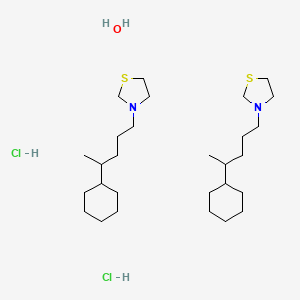
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
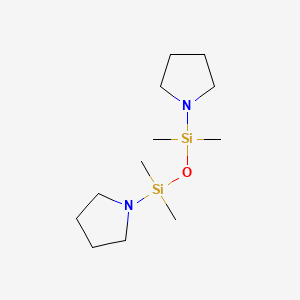


![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
